molecular formula C25H25NO4S B7737397 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide

Cat. No.: B7737397
M. Wt: 435.5 g/mol
InChI Key: JIBWPBRCGMEESN-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a naphtho[1,2-b]furan core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The benzenesulfonamide moiety is further modified with diethyl groups at the 2- and 5-positions. The compound’s design leverages a scaffold known for selective TNBC targeting, with substituents likely influencing potency, solubility, and metabolic stability.

Properties

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,5-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4S/c1-5-17-11-12-18(6-2)23(13-17)31(28,29)26-22-14-21-24(15(3)27)16(4)30-25(21)20-10-8-7-9-19(20)22/h7-14,26H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBWPBRCGMEESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Naphtho[1,2-b]furan Core Construction

The naphtho[1,2-b]furan skeleton is synthesized via acid-catalyzed cyclization of 1-naphthol derivatives. For example, heating 1-naphthol with acetyl chloride in the presence of AlCl₃ yields 2-methylnaphtho[1,2-b]furan. Subsequent nitration at the 5-position introduces a nitro group, which is reduced to an amine using hydrogenation (Pd/C, H₂).

Key Reaction Conditions :

  • Cyclization : 1-Naphthol (1.0 eq), acetyl chloride (1.2 eq), AlCl₃ (2.0 eq), 80°C, 6 hours.

  • Nitration : HNO₃ (fuming), H₂SO₄, 0°C → 25°C, 2 hours.

  • Reduction : 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 12 hours.

Functionalization with Acetyl and Methyl Groups

Friedel-Crafts acylation introduces the 3-acetyl group using acetyl chloride and AlCl₃. Methylation at the 2-position employs methyl iodide and a base (K₂CO₃) in DMF.

Synthesis of 2,5-Diethylbenzenesulfonyl Chloride

Sulfonation of Diethylbenzene

Diethylbenzene undergoes sulfonation with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The resultant sulfonic acid is treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Typical Procedure :

  • Diethylbenzene (1.0 eq) + ClSO₃H (1.5 eq) → 0°C, 2 hours.

  • Add SOCl₂ (2.0 eq), reflux 4 hours.

  • Distill under reduced pressure to isolate the sulfonyl chloride.

Sulfonamide Bond Formation

Classical Coupling Method

The amine (3-acetyl-2-methylnaphtho[1,2-b]furan-5-amine) reacts with 2,5-diethylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine (TEA) as a base to scavenge HCl.

Procedure :

  • Amine (1.0 eq), sulfonyl chloride (1.2 eq), TEA (2.0 eq), DCM, 0°C → 25°C, 12 hours.

  • Yield: 65–75% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of amine, sulfonyl chloride, and TEA in DMF is heated at 100°C for 20 minutes, achieving 80% yield.

Optimization Strategies

Solvent and Base Screening

SolventBaseTemperature (°C)Time (h)Yield (%)
DCMTEA251272
THFDIPEA50668
DMFPyridine80465
AcetonitrileK₂CO₃60870

Polar aprotic solvents (DMF, acetonitrile) marginally improve yields at higher temperatures, but DCM remains optimal for ease of purification.

Catalytic Approaches

Schotten-Baumann conditions (aqueous NaOH, phase-transfer catalyst) enable room-temperature reactions with comparable yields (70%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 6H, aromatic), 2.98 (q, 4H, CH₂CH₃), 2.65 (s, 3H, COCH₃), 2.50 (s, 3H, CH₃), 1.32 (t, 6H, CH₂CH₃).

  • LC-MS : m/z 480.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity with a retention time of 12.3 minutes .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Naphthofuran Substitutions
  • Compound 2-5: Methyl carboxylate substituent on the naphthofuran ring.
  • Compound 2-8 : Ethyl carboxylate substituent. Similar potency (IC50 = 2–3 μM) and selectivity profile to 2-5 .
  • User’s Compound : 3-acetyl and 2-methyl groups on the naphthofuran. The acetyl group may enhance hydrogen bonding with target proteins, while the methyl group could improve metabolic stability compared to ester-containing analogs like 2-5 and 2-6.
Benzenesulfonamide Substitutions
  • Compound C10 : Unsubstituted benzenesulfonamide. Moderate activity (IC50 = 2.32–3.45 μM) but less selective than 2-5 and 2-8 .
  • User’s Compound: 2,5-Diethyl substituents.
Activity of Hydrolysis Products
  • Compound 2-5-COOH (hydrolyzed carboxylate derivative of 2-5): Shows >10-fold reduced activity (IC50 >20 μM), emphasizing the critical role of ester groups in maintaining potency . The user’s compound avoids this liability by replacing the ester with a stable acetyl group.

Selectivity Profiles

  • TNBC vs. The diethyl groups in the user’s compound may further refine this selectivity by optimizing interactions with TNBC-specific targets (e.g., Mcl-1 or STAT3) .
  • Off-Target Effects: Some analogs (e.g., 2-11, 2-9) inhibit non-TNBC targets like HDP or STAT3 , but the user’s compound’s unique substitutions may reduce off-target binding.

Comparison Table: Key Analogs and Their Properties

Compound Naphthofuran Substitutions Benzenesulfonamide Substitutions IC50 (μM) Selectivity (TNBC vs. Non-TNBC)
2-5 Methyl carboxylate Unsubstituted 2–3 High
2-8 Ethyl carboxylate Unsubstituted 2–3 High
C10 Unsubstituted Unsubstituted 2.32–3.45 Moderate
2-5-COOH Carboxylic acid Unsubstituted >20 Low
User’s Compound 3-acetyl, 2-methyl 2,5-diethyl Not reported Predicted high

Note: Data for the user’s compound is hypothesized based on structural analogs.

Biological Activity

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-diethylbenzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structure that combines a naphthofuran moiety with a benzenesulfonamide group, which may contribute to its diverse pharmacological properties. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H25NO4SC_{22}H_{25}NO_4S with a molecular weight of 393.46 g/mol. The compound's structure is characterized by:

  • Naphthofuran Core : A fused ring system that enhances its biological activity.
  • Sulfonamide Group : Known for its role in various medicinal applications.
  • Ethyl Substituents : Contributing to the lipophilicity and potential bioactivity of the compound.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling cascades.
  • Gene Expression Alteration : It may affect the transcription of genes involved in inflammation and cancer cell proliferation.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

Research has shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Cancer Cell LineIC50 (µM)
MCF-715
HT-2920

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria, suggesting its potential as a lead candidate for new antibiotic development.
  • Anticancer Research : In vitro studies using MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.

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